1,1'-(2,3,5,6-Tetrafluoro-1,4-phenylene)bis(3,5-dimethyl-1H-pyrazole)
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Overview
Description
1,1’-(2,3,5,6-Tetrafluoro-1,4-phenylene)bis(3,5-dimethyl-1H-pyrazole) is a synthetic organic compound characterized by the presence of a tetrafluorinated phenylene core linked to two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3,5,6-Tetrafluoro-1,4-phenylene)bis(3,5-dimethyl-1H-pyrazole) typically involves the following steps:
Starting Materials: The synthesis begins with 2,3,5,6-tetrafluoro-1,4-phenylenediamine and 3,5-dimethyl-1H-pyrazole.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C).
Procedure: The 2,3,5,6-tetrafluoro-1,4-phenylenediamine is reacted with 3,5-dimethyl-1H-pyrazole under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,3,5,6-Tetrafluoro-1,4-phenylene)bis(3,5-dimethyl-1H-pyrazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1,1’-(2,3,5,6-Tetrafluoro-1,4-phenylene)bis(3,5-dimethyl-1H-pyrazole) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-(2,3,5,6-Tetrafluoro-1,4-phenylene)bis(3,5-dimethyl-1H-pyrazole) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluoro-1,4-phenylenediamine
- 2,3,5,6-Tetrafluorophenol
- 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol
Uniqueness
1,1’-(2,3,5,6-Tetrafluoro-1,4-phenylene)bis(3,5-dimethyl-1H-pyrazole) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
148807-14-1 |
---|---|
Molecular Formula |
C16H14F4N4 |
Molecular Weight |
338.30 g/mol |
IUPAC Name |
1-[4-(3,5-dimethylpyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C16H14F4N4/c1-7-5-9(3)23(21-7)15-11(17)13(19)16(14(20)12(15)18)24-10(4)6-8(2)22-24/h5-6H,1-4H3 |
InChI Key |
PZVSRIGWARPCSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C(=C(C(=C2F)F)N3C(=CC(=N3)C)C)F)F)C |
Origin of Product |
United States |
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